molecular formula C11H15NO B14550979 1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one CAS No. 61704-68-5

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

Cat. No.: B14550979
CAS No.: 61704-68-5
M. Wt: 177.24 g/mol
InChI Key: XNBDHWGSZPIZMB-UHFFFAOYSA-N
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Description

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one can be achieved through several methods. One common approach involves the cyclization of thiohydrazonate intermediates. For instance, the reaction of nitrilimine with a suitable precursor can lead to the formation of the desired isoquinoline derivative . Another method involves the use of hypervalent iodine reagents to facilitate intramolecular cyclization under metal-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature controls to drive the reaction to completion efficiently.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

61704-68-5

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-ethyl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one

InChI

InChI=1S/C11H15NO/c1-2-10-9-6-4-3-5-8(9)7-11(13)12-10/h7H,2-6H2,1H3,(H,12,13)

InChI Key

XNBDHWGSZPIZMB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCCC2=CC(=O)N1

Origin of Product

United States

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